molecular formula C10H18ClN3O4 B010184 Leu CNU CAS No. 102586-03-8

Leu CNU

Cat. No.: B010184
CAS No.: 102586-03-8
M. Wt: 279.72 g/mol
InChI Key: IPNGOEYIKUFLIC-QMMMGPOBSA-N
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Description

Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- is a synthetic compound with the molecular formula C10H18ClN3O4 and a molecular weight of 279.72 g/mol This compound is a derivative of leucine, an essential amino acid, and is characterized by the presence of a nitrosocarbamoyl group attached to the leucine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- involves several steps. One common method includes the reaction of leucine methyl ester with 2-chloroethyl isocyanate to form the corresponding carbamoyl derivative. This intermediate is then treated with nitrous acid to introduce the nitroso group, resulting in the formation of the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to replace the chloroethyl group.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis to introduce nitrosocarbamoyl groups into other molecules.

    Biology: Studied for its effects on cellular processes and potential as a biochemical tool.

    Medicine: Investigated for its cytostatic activity, which could make it a candidate for anticancer drug development.

Mechanism of Action

The mechanism of action of Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- involves the interaction of its functional groups with biological targets. The nitrosocarbamoyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This compound may also induce oxidative stress by generating reactive oxygen species, contributing to its cytostatic effects .

Comparison with Similar Compounds

Similar Compounds

    N-((2-chloroethyl)nitrosocarbamoyl)-glycyl-L-leucine methyl ester: A similar compound with a glycine residue instead of leucine.

    N-((2-chloroethyl)nitrosocarbamoyl)-L-valine methyl ester: A derivative with valine instead of leucine.

Uniqueness

Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- is unique due to its specific combination of functional groups and the presence of the leucine backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

102586-03-8

Molecular Formula

C10H18ClN3O4

Molecular Weight

279.72 g/mol

IUPAC Name

methyl (2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]-4-methylpentanoate

InChI

InChI=1S/C10H18ClN3O4/c1-7(2)6-8(9(15)18-3)12-10(16)14(13-17)5-4-11/h7-8H,4-6H2,1-3H3,(H,12,16)/t8-/m0/s1

InChI Key

IPNGOEYIKUFLIC-QMMMGPOBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)NC(=O)N(CCCl)N=O

SMILES

CC(C)CC(C(=O)OC)NC(=O)N(CCCl)N=O

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)N(CCCl)N=O

102586-03-8

Origin of Product

United States

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